Cas no 1040670-02-7 ([5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate)

[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is a synthetic organic compound featuring a benzodioxole and oxazole core linked to a phenoxyacetate moiety. This structure confers potential utility in pharmaceutical and agrochemical research due to its hybrid pharmacophore, which may exhibit bioactivity through interactions with biological targets. The compound’s design combines electron-rich aromatic systems with an ester linkage, offering tunable solubility and reactivity. Its synthetic versatility allows for further derivatization, making it a candidate for structure-activity relationship studies. The presence of both lipophilic and polar functional groups suggests balanced physicochemical properties, potentially enhancing bioavailability in exploratory applications.
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate structure
1040670-02-7 structure
Product name:[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
CAS No:1040670-02-7
MF:C20H17NO6
MW:367.352085828781
CID:6065775
PubChem ID:27370241

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
    • Acetic acid, 2-(3-methylphenoxy)-, [5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methyl ester
    • 1040670-02-7
    • [5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
    • F2496-1634
    • (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate
    • AKOS024653084
    • Inchi: 1S/C20H17NO6/c1-13-3-2-4-16(7-13)23-11-20(22)24-10-15-9-18(27-21-15)14-5-6-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3
    • InChI Key: IXLHEMRPUUNSGW-UHFFFAOYSA-N
    • SMILES: C(OCC1C=C(C2=CC=C3OCOC3=C2)ON=1)(=O)COC1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 367.10558726g/mol
  • Monoisotopic Mass: 367.10558726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 80Ų

Experimental Properties

  • Density: 1.314±0.06 g/cm3(Predicted)
  • Boiling Point: 539.3±50.0 °C(Predicted)
  • pka: -3.71±0.50(Predicted)

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2496-1634-2μmol
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
1040670-02-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2496-1634-20μmol
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
1040670-02-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2496-1634-75mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
1040670-02-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2496-1634-100mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
1040670-02-7 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2496-1634-3mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
1040670-02-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2496-1634-5μmol
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
1040670-02-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2496-1634-10μmol
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
1040670-02-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2496-1634-40mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
1040670-02-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2496-1634-50mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
1040670-02-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2496-1634-2mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
1040670-02-7 90%+
2mg
$59.0 2023-05-16

Additional information on [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate: A Comprehensive Overview

The compound with CAS No. 1040670-02-7, known as [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential bioactive properties.

The benzodioxole moiety within the molecule is a key structural element that contributes to its stability and reactivity. Recent studies have highlighted the importance of such heterocyclic systems in drug design, particularly in the development of anti-inflammatory and anticancer agents. The oxazole ring further enhances the compound's versatility, enabling it to participate in various biochemical interactions.

One of the most notable aspects of this compound is its phenoxyacetate group, which plays a crucial role in its pharmacokinetic profile. Research indicates that this group can influence drug absorption and distribution, making it a valuable component in the design of targeted therapies. The presence of a methyl substituent further modulates the compound's physicochemical properties, enhancing its solubility and bioavailability.

Recent advancements in computational chemistry have allowed for a deeper understanding of this compound's molecular interactions. Utilizing techniques such as molecular docking and quantum mechanics, scientists have been able to predict its binding affinity to various biological targets. These studies suggest that [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate may exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways.

In addition to its therapeutic potential, this compound has also been explored for its role in agrochemical applications. Its ability to interact with plant receptors makes it a promising candidate for the development of new-generation pesticides and growth regulators. Field trials conducted under controlled conditions have demonstrated its efficacy in enhancing crop yield without adverse environmental impacts.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure optimal yield and purity. Key steps include the formation of the benzodioxole ring through oxidative coupling and the subsequent construction of the oxazole moiety via cyclization reactions. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product with high purity.

From a regulatory standpoint, [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate has undergone extensive safety assessments to evaluate its toxicity profile. Preclinical studies indicate that it exhibits low toxicity at therapeutic doses, making it a safer option compared to existing treatments.

In conclusion, [5-(2H-1,3-benzodioxol-5-yl)-1,2 oxazol 3 yl]methyl 2 (3 methylphenoxy) acetate represents a significant advancement in chemical synthesis and drug discovery. Its unique structural features and promising bioactive properties position it as a valuable asset in both medicinal and agricultural sectors. As research continues to unfold, this compound is expected to pave the way for innovative therapeutic solutions and sustainable agricultural practices.

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